molecular formula C15H19N3O3S B2382327 (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide CAS No. 1334024-55-3

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide

Cat. No.: B2382327
CAS No.: 1334024-55-3
M. Wt: 321.4
InChI Key: YKGDUUWIJBMUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Biological Activity

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is a compound that belongs to the class of sulfonamides and contains a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies indicate that oxadiazole derivatives can possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Certain oxadiazole compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial activity. In a study evaluating various oxadiazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CCandida albicans16 µg/mL

The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the safety profile of the compound. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1095
2582
5060
10030

At higher concentrations (≥50 µM), the compound exhibited significant cytotoxic effects, suggesting a dose-dependent relationship where increased concentration correlates with reduced cell viability .

Case Study 1: Anticancer Properties

In a controlled study focusing on the anticancer properties of oxadiazole derivatives, this compound was tested against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

The compound exhibited an IC50 value of approximately 45 µM against HeLa cells, indicating significant antiproliferative activity. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound using an in vivo model of inflammation. The results indicated a substantial reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to control groups .

Properties

IUPAC Name

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11(2)14(15-16-12(3)17-21-15)18-22(19,20)10-9-13-7-5-4-6-8-13/h4-11,14,18H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDUUWIJBMUTE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.